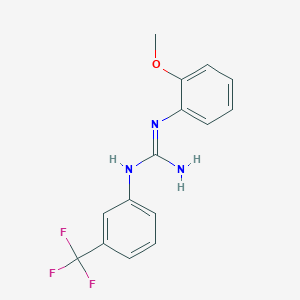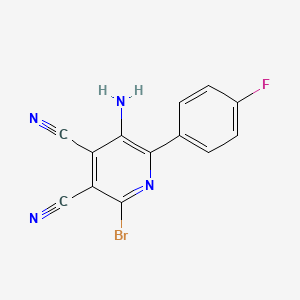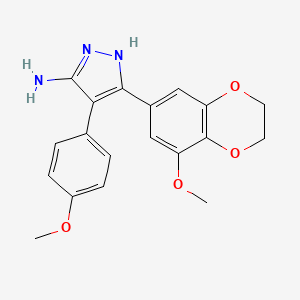![molecular formula C12H8ClN5O B11044199 3-[2-chloro-4-(1H-tetrazol-1-yl)phenoxy]pyridine](/img/structure/B11044199.png)
3-[2-chloro-4-(1H-tetrazol-1-yl)phenoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-chloro-4-(1H-tetrazol-1-yl)phenoxy]pyridine: is a chemical compound with the following structural formula:
C9H5ClN4O
This compound features a pyridine ring fused with a tetrazole ring and a chlorophenyl group. Let’s explore its synthesis, properties, and applications.
Preparation Methods
Synthetic Routes::
[2+3]-Cycloaddition: The most direct route to 5-substituted-1H-tetrazoles involves a [2+3]-cycloaddition between a nitrile and an azide. This reaction yields the tetrazole ring system.
Industrial Production:: Industrial-scale production methods for this specific compound are not widely documented. research laboratories typically synthesize it using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The chloro group can undergo substitution reactions, leading to various derivatives.
Oxidation and Reduction: While the tetrazole ring itself is stable under metabolic conditions, other functional groups may undergo oxidation or reduction.
Common Reagents: Sodium azide, nitriles, and various transition metal catalysts are commonly used in the synthesis of tetrazoles.
Scientific Research Applications
Medicinal Chemistry: Tetrazoles exhibit enhanced biological activities. Some derivatives serve as antiviral, antibacterial, and antifungal agents.
Coordination Chemistry: Tetrazoles act as appealing ligands in coordination complexes.
Material Sciences: Tetrazoles find applications in pharmaceuticals and materials .
Mechanism of Action
The exact mechanism by which 3-[2-chloro-4-(1H-tetrazol-1-yl)phenoxy]pyridine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its specific combination of functional groups, it shares similarities with other tetrazole derivatives. Some related compounds include:
- 1H-tetrazole
- 5-aminotetrazole
- 3-chloro-1H-tetrazole
Properties
Molecular Formula |
C12H8ClN5O |
|---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
3-[2-chloro-4-(tetrazol-1-yl)phenoxy]pyridine |
InChI |
InChI=1S/C12H8ClN5O/c13-11-6-9(18-8-15-16-17-18)3-4-12(11)19-10-2-1-5-14-7-10/h1-8H |
InChI Key |
JZPIALOEPWIZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-methyl-3-(2-methylpropyl)-1H-pyrazol-5-yl]-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044129.png)
![3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11044135.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044137.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylurea](/img/structure/B11044140.png)


![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-phenoxyphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11044152.png)
![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044154.png)
![4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11044158.png)


![N-[1-(1H-13-Benzodiazol-2-YL)ethyl]but-2-ynamide](/img/structure/B11044174.png)

![methyl 6-(3-chlorophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B11044186.png)
